Ethyl 3-pivalamidobenzoate
Description
Significance and Contextual Placement within Amide and Benzoate (B1203000) Ester Chemistry
Ethyl 3-pivalamidobenzoate holds a distinct position at the intersection of amide and benzoate ester chemistry. The pivalamido group, containing a sterically demanding tert-butyl moiety, is a key feature. In the broader context of amide chemistry, the pivaloyl group is recognized as a robust protecting group for amines. numberanalytics.com Its significant steric bulk can influence the chemical behavior of the molecule by sterically hindering adjacent functional groups, thereby enhancing stability and directing the regioselectivity of certain reactions. This steric hindrance makes the amide bond in this compound particularly stable towards hydrolysis compared to less hindered amides. wikipedia.org
From the perspective of benzoate ester chemistry, the ethyl ester group of the molecule partakes in typical ester reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Benzoate esters are common structural motifs in a wide array of organic molecules and are known for their relative stability. nih.gov The electronic properties of the pivalamido substituent can influence the reactivity of the ester group and the aromatic ring. The interplay between the sterically demanding amide and the reactive ester function on the same aromatic platform makes this compound a molecule with tunable reactivity and a useful building block in organic synthesis.
Historical Perspective on its Introduction and Early Synthetic Utility
While the precise first synthesis of this compound is not prominently documented in early chemical literature, its preparation follows a standard and well-established synthetic methodology. The compound is typically synthesized via the acylation of ethyl 3-aminobenzoate (B8586502) with pivaloyl chloride. This straightforward reaction provides a high yield of the target molecule and is a common procedure for the N-protection of anilines.
Overview of Key Research Directions and Emerging Paradigms
In recent years, the research focus on compounds like this compound has shifted from its passive role as a protected amine to a more active participant in directing chemical transformations. A significant emerging paradigm is its use in transition metal-catalyzed C-H bond activation and functionalization. The pivalamido group has been identified as an effective directing group, guiding the metal catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position to the amide.
This directing ability allows for the regioselective introduction of various functional groups, a powerful strategy in modern organic synthesis. For instance, recent studies have demonstrated the ortho-hydroxylation of anilide derivatives, where the pivalamido group directs the installation of a hydroxyl group. This transformation has been achieved using metallaphotocatalysis, highlighting the synergy of directing groups with modern synthetic methods. While these studies may use derivatives, the principle is directly applicable to this compound. The ability to functionalize an otherwise inert C-H bond with high selectivity represents a significant advancement in synthetic efficiency and opens new avenues for the synthesis of complex molecules from simple precursors.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885898-30-6 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Off-white solid |
| Melting Point | 59-60 °C |
This data is compiled from available chemical sources.
Table 2: Research Findings on Pivalamide-Directed Reactions
| Research Area | Key Finding |
| C-H Activation/Functionalization | The pivalamido group acts as an effective directing group for the ortho-functionalization of the aromatic ring. |
| Metallaphotocatalysis | Pivalamido-containing anilides are suitable substrates for directed ortho-hydroxylation under mild metallaphotocatalytic conditions. |
| Protecting Group Stability | The pivaloyl group offers significant steric hindrance, providing high stability against various chemical reagents and reaction conditions. |
These findings are based on recent studies in the field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGANQDHXJHVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 3 Pivalamidobenzoate and Its Derivates
Established Synthetic Pathways for the Core Structure
The synthesis of the Ethyl 3-pivalamidobenzoate core structure is most directly achieved through the acylation of its corresponding aniline (B41778) precursor.
Acylation of Ethyl 3-Aminobenzoate (B8586502): Reaction Conditions and Yield Optimization
The principal and most straightforward method for synthesizing this compound is the N-acylation of Ethyl 3-aminobenzoate with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride.
To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is typically employed. Common choices include tertiary amines such as triethylamine or pyridine. The reaction is generally conducted in an aprotic solvent, for instance, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene, at temperatures ranging from 0 °C to room temperature. Yields for this type of transformation are typically high, often exceeding 90%, contingent on effective purification to remove the hydrochloride salt of the base and any excess reagents.
Table 1: Representative Conditions for Acylation of Ethyl 3-Aminobenzoate
| Parameter | Condition | Purpose |
| Acylating Agent | Pivaloyl Chloride | Provides the pivaloyl group. |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct. |
| Solvent | Dichloromethane (DCM), THF | Provides an inert reaction medium. |
| Temperature | 0 °C to 25 °C | Controls reaction rate and minimizes side reactions. |
| Typical Yield | >90% | Reflects the efficiency of the reaction. |
Alternative Synthetic Routes and Precursor Transformations
While the direct acylation of Ethyl 3-aminobenzoate is the most common route, alternative strategies could be envisaged. One such pathway would involve the synthesis of 3-pivalamidobenzoic acid first, followed by esterification. The initial amide formation would proceed by acylating 3-aminobenzoic acid with pivaloyl chloride. The subsequent esterification of the resulting 3-pivalamidobenzoic acid to the ethyl ester could then be accomplished using standard methods, such as Fischer esterification with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid). However, this two-step process is less atom- and step-economical than the direct acylation of the pre-existing ester.
Another theoretical approach involves the Curtius, Hofmann, or Lossen rearrangement of a suitably substituted precursor to generate the 3-amino functionality in situ, followed by acylation. These methods are significantly more complex and would only be considered if the primary amine precursor, Ethyl 3-aminobenzoate, were unavailable or prohibitively expensive.
Advanced Functionalization Strategies Utilizing the Pivalamide (B147659) Moiety
The pivalamide group is not merely a protecting group; it is a powerful tool for directing further chemical transformations on the aromatic ring. Its steric bulk and coordinating ability are key to its function in modern synthetic methods.
Directed C-H Functionalization Reactions
Transition metal-catalyzed C-H functionalization has become a transformative strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.govresearchgate.net In this context, directing groups, which are functional groups that can coordinate to a metal catalyst, are used to position the catalyst over a specific C-H bond, enabling highly regioselective reactions. nih.govresearchgate.net The amide functionality, including the pivalamide group, is a well-established and effective directing group for such transformations. rsc.org
The N-pivaloyl group is a robust ortho-directing group in transition metal-catalyzed C-H functionalization reactions. The steric hindrance of the tert-butyl group and the coordinating ability of the amide's carbonyl oxygen combine to selectively activate the C-H bonds at the positions ortho to the amide substituent (the C-2 and C-6 positions of the benzoate (B1203000) ring).
Functionalizations such as arylation, alkylation, and halogenation can be directed with high precision to these ortho positions. For instance, palladium catalysis is frequently used to achieve the ortho-arylation of N-aryl pivalamides. nih.gov The inherent preference for ortho functionalization is so strong that achieving meta or para selectivity requires more complex, specially designed directing group templates or catalytic systems. rsc.org
Table 2: Examples of Pivalamide-Directed ortho-C–H Functionalization
| Substrate | Reaction Type | Catalyst/Reagents | Product Selectivity | Reference |
| N-Phenylpivalamide | Arylation | Pd(OAc)₂, Aryl Iodide, Ag₂O | ortho-Arylated Product | nih.gov |
| N-Pivaloylindole | Olefination | [Cp*RhCl₂]₂, Acrylate, Cu(OAc)₂ | C7-Olefinated Product (ortho to N) | researchgate.net |
| Benzamide (B126) | Halogenation | Ni(OAc)₂, N-halosuccinimide | ortho-Halogenated Product | rsc.org |
Role of the N-Pivaloyl Group as a Directing Group in Transition Metal Catalysis
The directing capability of the N-pivaloyl group stems from its ability to act as a chelating ligand for the transition metal catalyst. The catalytic cycle typically begins with the coordination of the amide's carbonyl oxygen to the metal center (e.g., Pd(II) or Rh(III)). nih.govresearchgate.netnih.gov This coordination event brings the metal catalyst into close proximity to one of the ortho C-H bonds on the aromatic ring.
This proximity facilitates the cleavage of the C-H bond through a process often described as a concerted metalation-deprotonation (CMD) pathway. rsc.org This step forms a stable five-membered cyclometalated intermediate (a palladacycle in the case of palladium). This intermediate is the key to the reaction's selectivity; its formation is kinetically and thermodynamically favored over activation at the more distant meta or para positions.
Once the C-H bond is activated, the resulting organometallic intermediate can undergo various transformations, such as oxidative addition with a coupling partner (e.g., an aryl halide) followed by reductive elimination, to form the new C-C or C-heteroatom bond. nih.govacs.org The catalyst is then regenerated, completing the catalytic cycle. The steric bulk of the pivaloyl group's tert-butyl moiety can further enhance selectivity by disfavoring di-ortho functionalization, often leading to clean mono-functionalized products.
Photoredox Catalysis and Metallaphotocatalysis in Derivatization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions. acs.org This approach often involves the interplay between a photocatalyst that absorbs visible light and a transition metal co-catalyst, a synergy known as metallaphotocatalysis.
The direct ortho-hydroxylation of anilides, including those with a pivaloyl directing group, can be achieved using metallaphotocatalysis. nih.govacs.org This method combines an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), with a transition metal catalyst, like [RuCl₂(p-cymene)]₂, under visible-light irradiation at room temperature. nih.govacs.org Phenyl iodine(III) bis(trifluoroacetate) (PIFA) is typically used as the oxidant. nih.govacs.org This technique is particularly effective for anilide substrates bearing electron-withdrawing groups (EWGs), providing a direct route to valuable α-aminophenol derivatives. nih.govacs.org In contrast, substrates with electron-donating groups (EDGs) tend to undergo para-hydroxylation through a competitive, non-directed pathway. acs.org
The table below summarizes the substrate scope for the ortho-hydroxylation of various substituted anilides using this metallaphotocatalysis method.
| Substrate | Substituent (at ortho position) | Yield (%) |
|---|---|---|
| 1a | Br | 65 |
| 1b | Cl | 68 |
| 1c | F | 70 |
| 1d | CF₃ | 55 |
| 1e | Br (at para position) | 60 |
| 1f | NO₂ | 45 |
Data adapted from research on the metallaphotocatalytic ortho-hydroxylation of substituted anilides. acs.org
The power of photoredox catalysis lies in its ability to generate radical intermediates through single-electron transfer (SET) processes. acs.org In the context of anilide derivatization, an excited-state photocatalyst can oxidize a substrate to form a radical cation or reduce it to a radical anion. For many nitrogen-containing compounds, this process can unveil electrophilic aminyl or amidyl radical intermediates. nih.gov
The general pathway involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This energized species can then engage in an electron transfer with the anilide substrate. The resulting radical intermediate is a highly reactive species that can be trapped by a variety of coupling partners. acs.orgnih.gov In the hydroxylation reaction, for instance, experimental evidence points towards a radical reaction pathway. acs.org The generation of hydroxyl radicals (•OH) is a known process in photocatalysis, often stemming from the oxidation of water or the reduction of hydrogen peroxide. acs.orgresearchgate.net These radicals can then attack the aromatic ring. The catalytic generation of radicals is a key advantage, as it avoids the use of stoichiometric amounts of harsh reagents and allows for transformations that are difficult to achieve through traditional ionic pathways. acs.org
Green Chemistry Principles in the Synthesis and Derivatization
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. wikipedia.org Key principles include maximizing atom economy, using safer solvents, and designing energy-efficient processes. wikipedia.org
Solvent-Free and Aqueous Medium Reaction Development
A major goal in green chemistry is to replace hazardous organic solvents, such as chlorinated hydrocarbons and dipolar aprotic solvents (e.g., DMF, NMP), which have toxicity and disposal concerns. ucl.ac.uk Consequently, there is significant interest in developing reactions that can be performed in greener media like water or polyethylene glycol (PEG), or under solvent-free conditions. rsc.org Research has demonstrated the feasibility of C-H activation reactions in aqueous media. For example, a composite photocatalyst was used for C-H arylation reactions of anilines under visible light in water. rsc.org Ruthenium-catalyzed oxidative annulations have also been successfully performed in a PEG-400/water system, which allows for catalyst recycling. rsc.org These approaches not only reduce environmental impact but can also simplify product isolation.
Atom Economy and Waste Minimization in Process Design
Atom Economy: This principle, central to green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org C-H activation is an inherently atom-economical strategy because it circumvents the need for pre-functionalized starting materials (like organohalides or organometallics). nih.govrsc.org This avoids the synthetic steps required to install these functional groups and eliminates the generation of stoichiometric byproducts associated with traditional cross-coupling reactions. rsc.org
Waste Minimization: The most effective way to minimize waste is to prevent its generation in the first place. wikipedia.org Catalytic processes are superior to those using stoichiometric reagents in this regard. nih.govresearchgate.net The methodologies discussed, such as directed C-H activation and photoredox catalysis, rely on catalytic cycles where a small amount of a metal complex or photocatalyst can facilitate a large number of transformations. This dramatically reduces the amount of waste generated compared to classical methods that employ stoichiometric coupling reagents or activators, which are consumed in the reaction and become waste products. ucl.ac.uknih.gov The development of recyclable heterogeneous catalysts for C-H activation further enhances waste minimization by allowing the catalyst to be easily separated and reused. rsc.org
Chemical Reactivity and Mechanistic Investigations of Transformations Involving Ethyl 3 Pivalamidobenzoate
Fundamental Reactivity Patterns of Aromatic Esters and Anilides
The reactivity of Ethyl 3-pivalamidobenzoate is best understood by first considering the general characteristics of its constituent functional groups: aromatic esters and anilides (N-acylanilines).
The aromatic ester portion, specifically the ethyl benzoate (B1203000) moiety, features an ester group (-COOEt) directly attached to the benzene (B151609) ring. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). numberanalytics.commasterorganicchemistry.com This deactivation occurs because the carbonyl group pulls electron density from the ring, making it less nucleophilic. masterorganicchemistry.com Consequently, reactions like nitration or halogenation require harsher conditions compared to activated rings like aniline (B41778) or phenol. numberanalytics.com The ester group primarily directs incoming electrophiles to the meta position. masterorganicchemistry.com The ester linkage itself is susceptible to reactions such as hydrolysis (cleavage of the ester bond under acidic or basic conditions to yield a carboxylic acid and an alcohol) and reduction (conversion to an alcohol). numberanalytics.compressbooks.pub
The anilide portion, specifically the pivalamido group (-NHCOtBu), exhibits different electronic properties. The nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance, making the anilide an activating group and an ortho, para-director for electrophilic aromatic substitution. msu.edu However, the acetylating group on the nitrogen attenuates this activating influence compared to a free amino group. msu.edu A crucial aspect of the anilide, particularly a secondary amide like the pivalamido group, is its ability to act as a powerful directing group in metal-catalyzed reactions. numberanalytics.comscirp.org This directing ability is central to many of the advanced functionalizations discussed in subsequent sections.
The table below summarizes the contrasting reactivity patterns of these two key functionalities.
| Feature | Aromatic Ester (-COOR) | Anilide (-NHCOR) |
| Effect on Aromatic Ring | Deactivating | Activating (less so than -NH2) |
| Directing Effect (SEAr) | meta-directing | ortho, para-directing |
| Reactivity at the Functional Group | Hydrolysis, Reduction, Transesterification | Hydrolysis (more difficult than esters), N-alkylation |
| Role in Directed Functionalization | Weakly coordinating | Strong directing group |
Catalytic Cycles and the Role of Specific Catalysts (e.g., Ruthenium, Palladium, Copper, Iron)
The functionalization of this compound can be achieved using a variety of transition metal catalysts, each operating through a distinct catalytic cycle. mdpi.com
Palladium (Pd): Palladium is one of the most versatile catalysts for cross-coupling reactions and C-H functionalization. numberanalytics.comrsc.orglibretexts.org A general catalytic cycle for a Pd-catalyzed C-H olefination of an anilide derivative, directed by the amide group, involves several key steps:
C-H Activation: The directing group (pivalamido) coordinates to a Pd(II) species, leading to the formation of a palladacycle intermediate with the cleavage of an ortho C-H bond.
Olefin Coordination and Insertion: An alkene coordinates to the palladium center and then inserts into the Pd-C bond.
β-Hydride Elimination: This step forms the C-C bond of the final olefinated product and generates a Pd(II)-hydride species.
Reductive Elimination/Reoxidation: The catalyst is regenerated. This often requires an oxidant to return the palladium to its active Pd(II) state.
A similar, more general cycle for cross-coupling reactions (like Suzuki or Heck) involves: libretexts.orgyoutube.com
Oxidative Addition: A Pd(0) catalyst inserts into an aryl-halide bond, forming an Ar-Pd(II)-X species. youtube.com
Transmetalation: The aryl group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. youtube.com
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
Ruthenium (Ru): Ruthenium catalysts are particularly effective for C-H amidation reactions. nih.gov For instance, the iterative C-H amidation of anilides can be achieved using a ruthenium catalyst, where newly installed amide groups can act as further directing groups for subsequent functionalizations. nih.gov Ruthenium-catalyzed reactions can also proceed via outer-sphere mechanisms, for example, where a ruthenium-nitrenoid species selectively inserts into a C-H bond. youtube.com
Copper (Cu) and Iron (Fe): These earth-abundant metals are increasingly used as more sustainable alternatives to precious metals like palladium. mdpi.com Copper is well-known for its role in Ullmann-type C-N and C-O cross-coupling reactions. mdpi.com Iron catalysts are also emerging as powerful tools for a variety of C-H functionalization and cross-coupling reactions, often proceeding through radical pathways or via iron-centered catalytic cycles.
The table below summarizes the typical applications of these catalysts in the context of aromatic functionalization.
| Catalyst | Typical Reactions | Key Mechanistic Feature |
| Palladium (Pd) | Cross-coupling (Suzuki, Heck, etc.), C-H Olefination, C-H Arylation | Formation of Palladacycle, Pd(0)/Pd(II) catalytic cycle libretexts.org |
| Ruthenium (Ru) | C-H Amidation, C-H Hydroxylation, Metathesis | Iterative C-H activation, Nitrenoid insertion youtube.comnih.gov |
| Copper (Cu) | Ullmann coupling (C-N, C-O bonds), Sonogashira coupling | Single Electron Transfer (SET), Cu(I)/Cu(III) cycle |
| Iron (Fe) | C-H Functionalization, Cross-coupling | Radical pathways, Fe(0)/Fe(II) or Fe(II)/Fe(IV) cycles |
Regioselectivity and Stereoselectivity in Complex Transformations
Controlling selectivity is paramount in organic synthesis. For a molecule like this compound, with multiple potential reaction sites, achieving high regioselectivity is a significant challenge addressed by modern synthetic methods.
Regioselectivity: This refers to the preferential reaction at one position over others. In transformations of this compound, regioselectivity is primarily governed by the directing group.
Ortho Selectivity: The pivalamido group is a powerful ortho-director in both Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H functionalization. numberanalytics.comscirp.org This strong directing ability typically overrides the inherent electronic preferences of the ring, leading to functionalization at the C2 and C4 positions. Factors influencing this selectivity include the strength of the coordination between the directing group and the metal, as well as steric effects. numberanalytics.com
Meta Selectivity: While less common for anilides, remote C-H functionalization at the meta position can be achieved using specialized directing groups or catalytic systems that create a large macrocyclic transition state, bypassing the more accessible ortho positions. rsc.org
Para Selectivity: Achieving para selectivity in the presence of an ortho-directing amide group is challenging. It often requires blocking the ortho positions or using catalytic systems with specific ligand designs that sterically prevent ortho attack and favor the more remote para position. acs.org
A study on 3,5-dichlorobenzamides highlighted how the nature of the amide (secondary vs. tertiary) can completely switch the regioselectivity of metalation, with the secondary amide directing ortho to the amide and the tertiary amide directing to the position between the two chlorine atoms. scirp.org This demonstrates the subtle electronic and steric factors at play.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes crucial when it reacts with chiral reagents or when a new stereocenter is formed during a reaction. For example, in the homologation of boronic esters using chiral α-sulfinyl benzoates, excellent levels of enantiospecificity can be achieved, demonstrating that the benzoate structure can be part of a stereocontrolling element in a reaction. acs.org Similarly, the asymmetric induction in some DoM reactions can be controlled by using chiral electrophiles. wikipedia.org
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides unambiguous evidence of the molecular skeleton and the spatial relationships between atoms.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers a detailed map of the hydrogen and carbon environments within Ethyl 3-pivalamidobenzoate. The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through chemical shifts (δ), integration (proton count), and spin-spin coupling (splitting patterns).
Based on the analysis of isomeric structures like ethyl 2-pivalamidobenzoate and ethyl 4-pivalamidobenzoate acs.org, the expected ¹H NMR signals for the 3-isomer can be predicted. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The pivaloyl group's nine equivalent protons would appear as a sharp singlet due to the absence of adjacent protons. The aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet, and the amide proton (N-H) typically manifests as a broad singlet. acs.org
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. acs.org The spectrum would show distinct signals for the carbonyl carbons of the ester and amide, the carbons of the ethyl group, the t-butyl group, and the aromatic ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.3-1.4 (triplet) | ~14.2 |
| Ethyl -CH₂- | ~4.3-4.4 (quartet) | ~61.5 |
| Pivaloyl -C(CH₃)₃ | ~1.3 (singlet) | ~27.6 |
| Pivaloyl -C (CH₃)₃ | N/A | ~40.0 |
| Amide N-H | Broad singlet | N/A |
| Aromatic C-H | ~7.3-8.0 (multiplets) | ~120-135 |
| Aromatic C-N | N/A | ~138-140 |
| Aromatic C-C=O | N/A | ~131-132 |
| Ester C=O | N/A | ~166.0 |
Note: Predicted values are based on data for related isomers and general chemical shift ranges. Actual experimental values may vary.
To definitively assign these signals and confirm connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental. A COSY spectrum would show correlations between coupled protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.
NMR spectroscopy is also a powerful tool for investigating the conformational dynamics of molecules in solution. nih.govnih.gov For this compound, a key conformational feature is the orientation of the bulky pivaloyl group relative to the plane of the benzene ring. Analysis of proton NMR spectra can reveal the preferred conformation. nih.gov
Rotation around the amide C-N bond can be restricted, potentially leading to different rotational isomers (rotamers). This behavior can be studied using variable temperature (VT) NMR. At low temperatures, the rotation may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each rotamer. As the temperature increases, these signals would broaden and coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial data on the molecule's preferred three-dimensional shape.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. europa.eu Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (to several decimal places), allowing for the calculation of a unique molecular formula. bioanalysis-zone.com For this compound (C₁₄H₁₉NO₃), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value, with a match providing strong evidence for the compound's identity. acs.org
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. europa.eu The molecule is ionized, and the resulting molecular ion is isolated and fragmented by collision with an inert gas. The pattern of fragment ions produced is characteristic of the molecule's structure and provides a fingerprint for identification. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation pathways would include cleavage at the ester and amide functionalities.
Predicted HRMS Fragmentation for this compound
| Fragment Ion Structure | Description | Theoretical m/z |
|---|---|---|
| [C₁₄H₁₉NO₃+H]⁺ | Molecular Ion | 250.1438 |
| [M-C₂H₅O]⁺ | Loss of the ethoxy group | 204.0863 |
| [M-C₂H₅]⁺ | Loss of the ethyl group | 220.1020 |
| [M-C(CH₃)₃]⁺ | Loss of the t-butyl group | 192.0812 |
Note: Fragmentation involves the breaking of bonds within the molecular ion to form smaller, charged fragments. The m/z values correspond to these fragments. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information on the functional groups and electronic properties of the molecule, respectively.
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. spectroscopyonline.com For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the ester and the amide. The ester C=O stretch typically appears around 1735-1750 cm⁻¹. docbrown.info The amide C=O stretch (Amide I band) is usually found at a lower wavenumber, around 1670 cm⁻¹. Other key peaks include the N-H stretch of the amide group (~3300 cm⁻¹) and the C-O stretches of the ester linkage. spectroscopyonline.comnih.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3300 |
| Alkyl C-H | Stretch | ~2870-2960 |
| Ester C=O | Stretch | ~1735-1750 |
| Amide C=O | Stretch (Amide I) | ~1660-1680 |
| Aromatic C=C | Stretch | ~1450-1600 |
UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov this compound contains chromophores—the pivalamido-substituted benzene ring and the ester group—that absorb UV light. The spectrum is expected to show absorptions in the UV region corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups. The precise absorption maxima (λ_max_) and molar absorptivity (ε) are sensitive to the molecular environment and can be determined experimentally.
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure Determination
While NMR provides the structure in solution, X-ray diffraction analysis, specifically single-crystal X-ray diffraction, offers the most definitive and precise picture of the molecular structure in the solid state. This technique can unambiguously determine bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice. nih.gov
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a widely used tool in computational organic chemistry for calculating molecular properties with a favorable balance between accuracy and computational cost. fu-berlin.de
For Ethyl 3-pivalamidobenzoate, DFT calculations can be employed to determine its optimized molecular geometry. This involves finding the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape.
Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. fu-berlin.de Energetics, including the total energy and heats of formation, can also be calculated, offering a view into the molecule's thermodynamic stability.
Illustrative DFT Data for this compound
The following table presents hypothetical data that could be obtained from a DFT calculation on this compound for illustrative purposes.
| Parameter | Value |
| Geometric Parameters | |
| C=O (amide) bond length | 1.24 Å |
| C-N (amide) bond length | 1.35 Å |
| C-O (ester) bond length | 1.36 Å |
| C=O (ester) bond length | 1.22 Å |
| Benzene (B151609) C-C bond lengths | 1.39 - 1.41 Å |
| C-N-C bond angle | 125.5° |
| O=C-N bond angle | 123.0° |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Energetics | |
| Total Energy | -850.123 Hartrees |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the molecule's behavior over time. acs.org
For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, particularly around the amide and ester groups, allowing it to adopt various conformations. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape might change in different environments.
MD simulations are also invaluable for studying intermolecular interactions. rsc.org By simulating a system containing multiple molecules of this compound, one can observe how they interact with each other and with solvent molecules. These simulations can quantify the strength of interactions such as hydrogen bonding and π-π stacking, which are critical for understanding the condensed-phase properties of the compound. mdpi.com
Illustrative MD Simulation Data for this compound Dimers
This table provides a hypothetical summary of interaction energies between two this compound molecules, as might be determined from MD simulations.
| Interaction Type | Configuration | Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Amide N-H to Amide C=O | -4.5 |
| π-π Stacking | Parallel-displaced benzene rings | -2.8 |
| van der Waals | General intermolecular contact | -1.5 |
Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways
Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. nih.gov For this compound, these methods can provide insights into its chemical reactivity, the likely sites for electrophilic or nucleophilic attack, and the mechanisms of potential reactions. nih.govsemanticscholar.org
The electronic properties calculated by DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential, are key to predicting reactivity. The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO can highlight sites for nucleophilic attack. The electrostatic potential map visually represents the charge distribution, with negative potential regions being attractive to electrophiles and positive regions to nucleophiles.
Furthermore, computational methods can be used to model the entire pathway of a chemical reaction. semanticscholar.org By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular mechanistic pathway. arxiv.org
Illustrative Reactivity Descriptors for this compound
The following table contains hypothetical reactivity descriptors for this compound, which could be derived from computational analysis.
| Descriptor | Value/Location | Implication |
| Highest HOMO Density | Benzene ring | Likely site for electrophilic attack |
| Lowest LUMO Density | Carbonyl carbons | Likely sites for nucleophilic attack |
| Most Negative ESP | Amide and ester carbonyl oxygens | Attraction of electrophiles/H-bond donors |
| Most Positive ESP | Amide N-H proton | Attraction of nucleophiles/H-bond acceptors |
Analysis of Bonding, Aromaticity, and Non-covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
A detailed analysis of the bonding and non-covalent interactions within and between molecules of this compound can be achieved through various computational techniques. These analyses provide a deeper understanding of the forces that determine the molecule's structure and properties. researchgate.net
The nature of the chemical bonds can be investigated using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This approach analyzes the electron density to characterize bond types (covalent, ionic, etc.) and identify bond critical points. Aromaticity, a key feature of the benzene ring in this compound, can be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring.
Non-covalent interactions, such as hydrogen bonds and π-stacking, are crucial in supramolecular chemistry and for the properties of molecular solids. rsc.orgnih.gov The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govnih.gov The benzene ring allows for π-π stacking interactions with other aromatic systems. rsc.org Computational tools can visualize and quantify these weak interactions, revealing their importance in the crystal packing and intermolecular aggregation of the compound. nih.govresearchgate.net
Illustrative Analysis of a Hypothetical Hydrogen Bond in this compound Crystal Structure
This table presents hypothetical parameters for an intermolecular hydrogen bond, which could be identified and characterized using computational methods.
| Parameter | Value |
| Hydrogen Bond Type | N-H···O=C |
| Donor-Acceptor Distance (N···O) | 2.95 Å |
| Hydrogen-Acceptor Distance (H···O) | 1.90 Å |
| Donor-H-Acceptor Angle (N-H···O) | 170° |
| Calculated Interaction Energy | -4.5 kcal/mol |
Role As a Model Substrate in Reaction Method Development
Benchmarking New Catalytic Systems for C-H Activation and Functionalization
The development of new catalysts for carbon-hydrogen (C-H) bond activation—a process that transforms inert C-H bonds into reactive functional groups—relies on standardized substrates to benchmark their efficiency, selectivity, and scope. Ethyl pivalamidobenzoate isomers are frequently employed for this purpose. The pivalamido group (-NHCO-t-Bu) is a robust directing group that can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on the benzene (B151609) ring and facilitating their cleavage.
A notable example is the benchmarking of a dual metallaphotocatalytic system for the ortho-hydroxylation of anilides. nih.govresearchgate.net In these studies, researchers evaluated a combination of a ruthenium catalyst, [RuCl2(p-cymene)]2, and an organic photocatalyst, 4CzIPN, under visible light irradiation. nih.govresearchgate.net Using ethyl 2-pivalamidobenzoate as a model substrate, this new system was optimized and its efficacy was demonstrated. nih.gov The reaction successfully hydroxylated the substrate at the ortho position to the directing pivalamido group under remarkably mild conditions (room temperature), showcasing the power of combining transition metal catalysis with photoredox catalysis. researchgate.net The system's performance was evaluated by screening various oxidants, catalysts, and reaction parameters, with the model substrate providing a clear and reproducible measure of success. researchgate.net
Table 1: Metallaphotocatalytic Hydroxylation of Ethyl 2-pivalamidobenzoate (1a)
This table summarizes the reaction conditions and yield for the ortho-hydroxylation of model substrate 1a to produce Ethyl 3-hydroxy-2-pivalamidobenzoate (2a), as demonstrated in a study benchmarking a dual catalytic system. acs.org
Click to view interactive data table
| Substrate | Catalyst System | Oxidant | Solvent | Irradiation | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Ethyl 2-pivalamidobenzoate (1a) | [RuCl2(p-cymene)]2 / 4CzIPN | (Bis(trifluoroacetoxy)iodo)benzene | Dichloroethane | 450 nm LED | 6 | 60 |
The successful functionalization of this substrate highlights the catalyst's ability to operate via a directed C-H activation mechanism, providing a benchmark for its potential application in the late-stage functionalization of more complex molecules containing similar amide functionalities. researchgate.net
Exploration of Novel Bond-Forming Reactions (e.g., C-C, C-N, C-O)
Model substrates are essential for exploring the scope of new bond-forming reactions. Ethyl 3-pivalamidobenzoate and its isomers are ideal candidates for this exploration due to the directing effect of the pivalamido group, which can facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high regioselectivity.
C-O Bond Formation: The development of mild and selective C-O bond formation via C-H activation is a significant goal in synthesis. The aforementioned metallaphotocatalytic hydroxylation serves as a prime example of a novel C-O bond-forming reaction explored using an ethyl pivalamidobenzoate substrate. nih.govresearchgate.net The reaction mechanism involves the pivalamido group directing the ruthenium catalyst to the ortho C-H bond. researchgate.net Subsequent steps, facilitated by the photocatalyst, lead to the formation of the C-O bond, yielding the corresponding α-aminophenol derivative. researchgate.net This method provides a direct route to hydroxylated anilides, which are important structural motifs in pharmaceuticals and materials. nih.gov
C-N Bond Formation: The construction of C-N bonds is fundamental to the synthesis of numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. tcichemicals.combeilstein-journals.org Substrates like this compound are valuable for developing new variants of these reactions. The directing group can be used to test new catalysts or conditions for intramolecular amination or to control selectivity in intermolecular reactions. mdpi.com Similarly, copper-catalyzed C-N bond formation reactions, a classic method for synthesizing anthranilic acid derivatives, can be optimized and their substrate scope expanded by using such well-defined model compounds. nih.gov
C-C Bond Formation: The formation of C-C bonds is the cornerstone of organic synthesis. Directed C-H activation has emerged as a powerful strategy for forging C-C bonds without the need for pre-functionalized starting materials. Catalytic systems are often tested on model substrates to assess their ability to mediate reactions such as olefination, arylation, or alkylation. For instance, a copper-catalyzed system for C-H functionalization via carbene insertion could be benchmarked using this compound to determine its efficiency and selectivity in forming a new C-C bond at a specific position on the aromatic ring. nih.gov
Contribution to Understanding Aromatic Functionalization Principles
Studies involving this compound and its isomers have made significant contributions to the fundamental understanding of aromatic functionalization. These substrates help elucidate the principles of directing group-assisted, transition-metal-catalyzed C-H activation.
The key principle demonstrated is chelation-assisted regiocontrol. The pivalamido group acts as a monodentate directing group, coordinating to the metal catalyst (e.g., Ruthenium, Palladium, Rhodium) and positioning it to selectively activate an adjacent ortho-C-H bond. researchgate.nettcichemicals.com This interaction leads to the formation of a stable five- or six-membered metallacyclic intermediate, which is a critical step in the catalytic cycle. researchgate.net
The proposed mechanism for the Ru-catalyzed ortho-hydroxylation illustrates this principle clearly. It is suggested that the process begins with the coordination of the pivalamido's carbonyl oxygen to the ruthenium center, followed by C-H activation to form a ruthenacycle intermediate. researchgate.net This intermediate then engages with the oxidant, ultimately leading to reductive elimination and formation of the C-O bond at the ortho position. researchgate.net By using a simple, well-defined substrate, researchers can isolate and study these fundamental steps, gaining insights that are broadly applicable to more complex systems. The use of different isomers (e.g., ethyl 2-, 3-, or 4-pivalamidobenzoate) allows for systematic investigation into how electronic effects and the position of the directing group influence reactivity and selectivity, further refining the predictive models for C-H functionalization.
Future Research Directions and Emerging Frontiers
Development of More Sustainable and Efficient Synthetic Routes (e.g., Electrochemical Methods)
The traditional synthesis of amides often involves coupling reagents that generate significant waste, prompting a shift towards more atom-economical and environmentally benign methods. nih.govsamaterials.comijsetpub.com Future research on Ethyl 3-pivalamidobenzoate will likely focus on greener and more efficient synthetic pathways.
Electrochemical synthesis stands out as a promising sustainable alternative. researchgate.net By using electricity as a "reagent," it often circumvents the need for stoichiometric oxidants or reductants, reducing waste and operating under mild conditions. researchgate.netacs.org Electrochemical methods have been successfully developed for the synthesis of various amides and benzamides. researchgate.netacs.org For instance, the "anion pool" method electrochemically generates highly reactive amine nucleophiles that can react with acid anhydrides to form amides, a process that is operationally simple and avoids transition metals. rsc.org Another approach involves the direct electrochemical C(sp3)–H amidation to form non-traditional C-N bonds. acs.org The application of copper-catalyzed electrochemical C-H amination of arenes also presents a step-economical route to aromatic amines and their derivatives. beilstein-journals.org Adapting these electrochemical strategies for the synthesis of this compound from its precursors could offer a significantly greener and more efficient manufacturing process compared to classical methods.
Exploration of Novel Reactivity Modes and Catalytic Systems (e.g., Metal-Free, Biocatalysis)
Beyond improving its synthesis, future research will delve into novel ways to functionalize this compound and explore new catalytic systems.
Novel Reactivity: The pivalamido group (-NHCO-t-Bu) can act as a directing group in C-H functionalization reactions. Research on related isomers, such as ethyl 2-pivalamidobenzoate and ethyl 4-pivalamidobenzoate, has demonstrated successful metallaphotocatalytic hydroxylation. This method uses a combination of a photocatalyst and a transition metal catalyst under visible light to introduce a hydroxyl group onto the aromatic ring. Exploring similar reactivity for this compound could unlock new pathways to functionalized derivatives.
Metal-Free Catalysis: There is a strong drive to replace rare or toxic metal catalysts with more sustainable alternatives. nih.govresearchgate.net Metal-free amidation strategies have emerged, such as the direct amidation of esters using only water as a green solvent or the use of activators like Ph3P–I2 to facilitate the reaction under mild conditions. rsc.orgnih.gov Another innovative approach uses a dual-catalysis umpolung strategy for the direct, atom-economical synthesis of amides from aldehydes and imines under redox-neutral conditions. acs.org Applying these metal-free catalytic systems to the synthesis of this compound could reduce costs and environmental impact.
Biocatalysis: Enzymes offer a highly selective and sustainable route for chemical synthesis. rsc.orgrsc.org The use of biocatalysts for amide bond formation is a rapidly growing field. nih.govrsc.org Enzymes like lipases can catalyze the direct amidation of carboxylic acids, sometimes using an alcohol as both solvent and a temporary activating group to form an ester intermediate in situ. rsc.org Furthermore, enzyme engineering is creating novel biocatalysts, such as engineered amide synthetases derived from nitrile synthetases, specifically for amide bond formation without the need for coupling agents. polimi.itnih.gov These biocatalytic methods could be developed for the synthesis of this compound, offering a green and highly specific alternative to traditional chemical synthesis.
Integration with Flow Chemistry and High-Throughput Experimentation
Modern chemical development increasingly relies on automation and miniaturization to accelerate discovery and optimization. nih.govresearchgate.net
High-Throughput Experimentation (HTE): HTE utilizes parallel experimentation in multi-well plates to rapidly screen a wide array of reaction conditions, such as catalysts, solvents, and temperatures, using minimal amounts of reagents. rsc.orgyoutube.com This technology is invaluable for quickly optimizing synthetic routes or discovering new reactions. researchgate.nethalolabs.com For this compound, HTE could be employed to efficiently screen conditions for the novel catalytic methods described above (e.g., electrochemical, metal-free, biocatalytic), significantly shortening development timelines. researchgate.net
Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and mixing, leading to improved efficiency, safety, and scalability compared to traditional batch processes. amf.chspirochem.comscispace.com This technology is particularly advantageous for hazardous reactions or for integrating multiple synthetic steps. amf.chacs.org The synthesis of this compound could be transitioned to a continuous flow process. Furthermore, flow chemistry can be combined with other modern technologies, such as photochemistry ("photoflow") or electrochemistry ("electroflow"), to enable novel and efficient transformations on a scalable level. spirochem.comrsc.org
Advanced Computational Design and Prediction of Novel Transformations and Material Properties
In silico methods are becoming indispensable tools in chemical research for predicting outcomes and guiding experimental design.
Computational Design and Prediction: Computational chemistry tools, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. sci-hub.se Such studies on benzamide (B126) derivatives can provide insights into their biological properties and guide the design of new compounds. nih.govacs.org For this compound, computational modeling could be used to predict its reactivity in various transformations and to design novel derivatives with specific desired properties.
Predictive Modeling and Optimization: The rise of machine learning (ML) is transforming reaction optimization. beilstein-journals.org By training algorithms on large datasets of chemical reactions, ML models can predict the outcomes of reactions, such as yield, under different conditions. nih.govchemrxiv.org These predictive tools can identify optimal conditions for amide coupling reactions without exhaustive experimental screening. nih.govacs.orgacs.org Such models could be developed to predict the optimal synthesis conditions for this compound or to forecast the properties of its yet-to-be-synthesized derivatives, thereby accelerating the research and development cycle. beilstein-journals.org
Compound Data
| Compound Name | IUPAC Name | Formula | Precursors kiku.dk |
| This compound | Ethyl 3-(2,2-dimethylpropanamido)benzoate | C14H19NO3 | Ethyl 3-aminobenzoate (B8586502), Pivaloyl chloride |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
